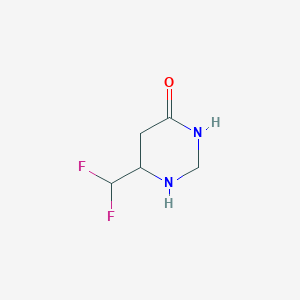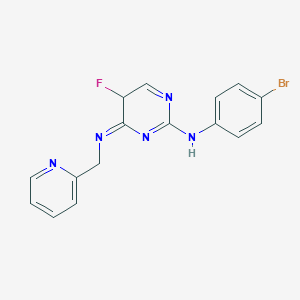
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrimidine core substituted with a bromophenyl group, a fluorine atom, and a pyridin-2-ylmethylimino group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with a fluorinated pyrimidine derivative under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other derivatives.
Cyclization: The pyrimidine ring can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced amines, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for the development of new antimicrobial and anticancer agents due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Material Science: As a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: For studying the interactions of heterocyclic compounds with biological macromolecules and their effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. This can lead to the inhibition of cell growth and proliferation in cancer cells or the suppression of microbial growth in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
N-(4-bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors in cancer therapy.
Uniqueness
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyridin-2-ylmethylimino group enhances its binding affinity to molecular targets and its stability under physiological conditions.
Propiedades
Fórmula molecular |
C16H13BrFN5 |
|---|---|
Peso molecular |
374.21 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-5-fluoro-4-(pyridin-2-ylmethylimino)-5H-pyrimidin-2-amine |
InChI |
InChI=1S/C16H13BrFN5/c17-11-4-6-12(7-5-11)22-16-21-10-14(18)15(23-16)20-9-13-3-1-2-8-19-13/h1-8,10,14H,9H2,(H,20,22,23) |
Clave InChI |
FBPRVCUFGQGRFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN=C2C(C=NC(=N2)NC3=CC=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


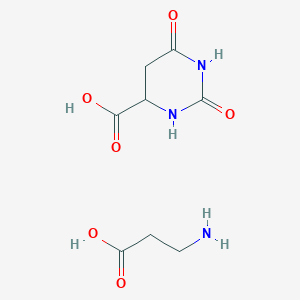
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)
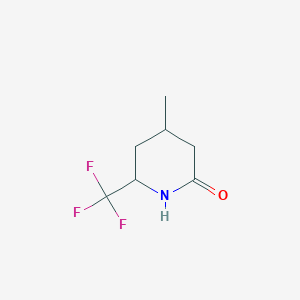
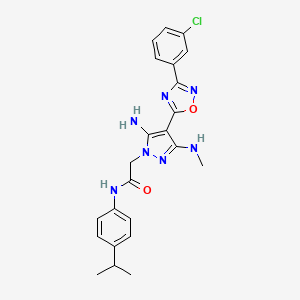
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![N-(3-acetylphenyl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344518.png)
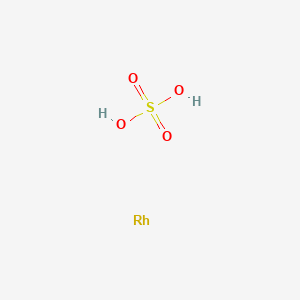
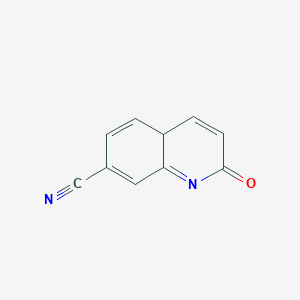
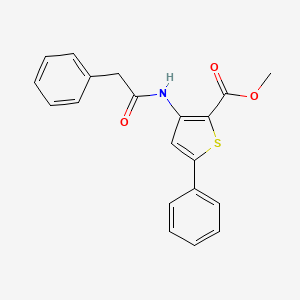
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)
